molecular formula C16H24O3 B589387 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid CAS No. 197247-23-7

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid

Cat. No. B589387
CAS RN: 197247-23-7
M. Wt: 264.365
InChI Key: SZVNKXCDJUBPQO-DWMAKUKJSA-N
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Description

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid, also known as dinor-12-oxo Phytodienoic Acid or dinor-OPDA, is a plant hormone intermediate . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids .


Molecular Structure Analysis

The molecular formula of this compound is C16H24O3 . The SMILES representation of the molecule is O=C1C@@HC@@H=O)C=C1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 264.4 g/mol . The compound is soluble in ethanol .

Scientific Research Applications

  • Stereochemical Investigations : A study by El-Samahy (2005) explored the nucleophilic addition of methyl ethyl ketone to certain esters, yielding compounds including 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters. These findings contribute to understanding stereochemical reactions in organic synthesis (El-Samahy, 2005).

  • Grignard Reactions : Colantoni et al. (1978) examined the stereochemistry of Grignard reactions on delta-keto esters, which may include compounds structurally similar to the queried chemical. Their work aids in comprehending the effects of solvent and reactant changes on such reactions (Colantoni et al., 1978).

  • Microbiological Degradation of Steroids : A study by Coulter and Talalay (1968) on the microbiological degradation of steroid ring A synthesized a compound closely related to the 4-oxo hexanoic acid family. This research is significant for understanding microbial enzymatic processes in steroid degradation (Coulter & Talalay, 1968).

  • Fungal Metabolites and Liquid Crystal Behaviour : Research by Miersch et al. (1989) and Paterson et al. (2015) focused on cyclopentanoidal fatty acids and hydrogen-bonded mixtures in liquid crystals, respectively. These studies are relevant for insights into natural product chemistry and materials science (Miersch et al., 1989); (Paterson et al., 2015).

  • Chemical Reactivity and Analysis : Shimozu et al. (2009) identified advanced reaction products originating from initial Michael adducts, shedding light on the chemical reactivity of similar compounds (Shimozu et al., 2009).

  • Spectroelectrochemistry Studies : Kowalski et al. (2009) explored the synthesis and structure of W(CO)5 complexes of related acids, contributing to the field of spectroelectrochemistry (Kowalski et al., 2009).

  • Gas-phase Reactions and Environmental Chemistry : Atkinson et al. (1995) studied the gas-phase reactions of alkenes with ozone, which may include reactions with similar compounds. This research is essential for understanding atmospheric chemistry and environmental impacts (Atkinson et al., 1995).

  • X-ray Crystallography and Molecular Structure : Feeder and Jones (1994) conducted crystallographic studies of related aliphatic acids, important for molecular structure determination (Feeder & Jones, 1994).

Future Directions

Given the role of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid in the synthesis of jasmonic acid, a plant hormone, future research could explore its potential applications in plant biology and agriculture .

properties

IUPAC Name

6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVNKXCDJUBPQO-DWMAKUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310445
Record name Dinor-oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197247-23-7
Record name Dinor-oxo-phytodienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197247-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinor-oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?

A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []

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